molecular formula C19H15ClN4O B5138572 3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine

3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine

Cat. No.: B5138572
M. Wt: 350.8 g/mol
InChI Key: KJPUXBAZDUXPDN-UHFFFAOYSA-N
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Description

3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine is not fully understood, but studies suggest that it may work by inhibiting certain enzymes or proteins that are involved in cell growth and proliferation. This compound may also induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of apoptosis in cancer cells, and the inhibition of certain enzymes or proteins that are involved in cell growth and proliferation. This compound has also been shown to have low toxicity levels, making it a potentially safe and effective treatment option.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine in lab experiments is its ability to inhibit cancer cell growth, making it a potentially useful tool for studying cancer biology and developing new anti-cancer drugs. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for the study of 3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine, including further investigation of its mechanism of action, the development of new derivatives with improved efficacy and safety profiles, and the exploration of its potential use in other fields, such as agriculture and environmental science. Additionally, more studies are needed to fully understand the potential applications of this compound in the treatment of various diseases, including cancer.

Synthesis Methods

The synthesis of 3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine involves several steps, including the reaction of 3-chloro-2-nitropyridine with 3-aminophenylboronic acid, followed by the coupling of the resulting intermediate with 1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazole-3-carboxaldehyde. The final product is obtained after purification through column chromatography.

Scientific Research Applications

3-chloro-2-(3-{1-[(5-methyl-3-isoxazolyl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine has been studied for its potential use in various fields, including medicinal chemistry, drug discovery, and agricultural science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. In drug discovery, this compound has been explored as a potential lead compound for the development of new drugs with improved efficacy and safety profiles. In agricultural science, this compound has been studied for its potential use as a pesticide, with studies demonstrating its ability to inhibit the growth of certain pests.

Properties

IUPAC Name

3-[[3-[3-(3-chloropyridin-2-yl)phenyl]pyrazol-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O/c1-13-10-16(23-25-13)12-24-9-7-18(22-24)14-4-2-5-15(11-14)19-17(20)6-3-8-21-19/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPUXBAZDUXPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2C=CC(=N2)C3=CC(=CC=C3)C4=C(C=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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